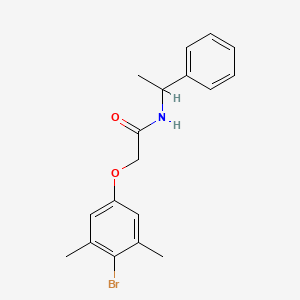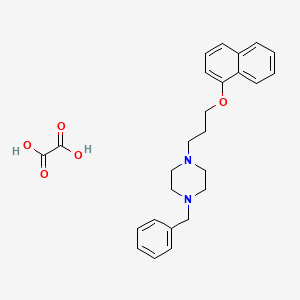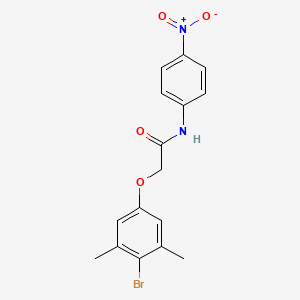![molecular formula C16H21BrClNO5 B4003963 1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine oxalate](/img/structure/B4003963.png)
1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine oxalate
Overview
Description
1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine oxalate is a useful research compound. Its molecular formula is C16H21BrClNO5 and its molecular weight is 422.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.02916 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chloroperoxidase Activity
Chloroperoxidase exhibits a broad range of activities including classical peroxidase reactions, catalase-like reactions, and halogenation reactions. It can catalyze the halogenation of substrates by utilizing halide ions and hydrogen peroxide, indicating a potential methodology for the synthesis or modification of compounds like 1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine oxalate through halogenation processes (Thomas, Morris, & Hager, 1970).
Synthetic Routes to Piperidine Derivatives
A study presented a new synthetic route for compounds with affinity to muscarinic M2 receptors, illustrating the modification of the piperidine ring and other moieties to create compounds with specific biological activities. This research demonstrates the versatility of piperidine derivatives in medicinal chemistry, which could encompass the synthesis and application of "this compound" (Holzgrabe & Heller, 2003).
Mitochondrial Uncoupling Activity
Investigations into the insecticidal action and mitochondrial uncoupling activity of halogenated pyrroles provide insight into the bioactivity of halogen-containing compounds. Such studies could inform the potential bioactive properties or mechanisms of action for related compounds, including those with complex halogenated piperidine structures (Black et al., 1994).
Thermal and Structural Studies
Research on the thermal, optical, etching, and structural properties, alongside theoretical calculations of specific piperidine derivatives, provides a framework for understanding the physical and chemical properties of similar compounds. Such comprehensive characterization can aid in the application of these compounds in various scientific fields (Karthik et al., 2021).
Properties
IUPAC Name |
1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO.C2H2O4/c15-13-11-12(16)5-6-14(13)18-10-4-9-17-7-2-1-3-8-17;3-1(4)2(5)6/h5-6,11H,1-4,7-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQOJRUQPHHOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-allyl-4-chlorophenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4003883.png)
![1-[4-(4-bromo-2-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4003893.png)

![4-[2-[3-(3-Pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]morpholine](/img/structure/B4003907.png)

![1-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4003916.png)
![4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4003919.png)


![N-[3-(2-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4003928.png)
![3-[4-(2-bromo-4-chlorophenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B4003934.png)
![Oxalic acid;2-[2-(2-prop-2-enylphenoxy)ethylamino]ethanol](/img/structure/B4003939.png)
![N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4003951.png)

